2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate is an organic compound with the molecular formula C16H27O6 It is characterized by its unique structure, which includes ethoxy and octyloxy groups attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate typically involves the esterification of 2,3-diethoxybut-2-enoic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethoxy-4-oxo-4-(pentadecyloxy)but-2-enoate: Similar structure but with a longer alkoxy chain.
2,3-Diethoxy-4-oxo-4-(hexyloxy)but-2-enoate: Similar structure but with a shorter alkoxy chain.
Uniqueness
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate is unique due to its specific combination of ethoxy and octyloxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89434-68-4 |
---|---|
Molecular Formula |
C16H27O6- |
Molecular Weight |
315.38 g/mol |
IUPAC Name |
2,3-diethoxy-4-octoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H28O6/c1-4-7-8-9-10-11-12-22-16(19)14(21-6-3)13(15(17)18)20-5-2/h4-12H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
VMBNSMHJYFDVQL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C(C(=O)[O-])OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.